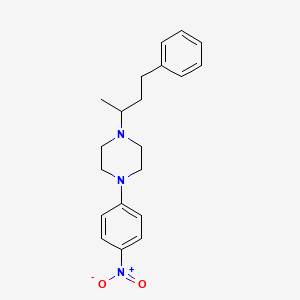![molecular formula C15H26N2O4 B6013250 methyl 5-{[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]amino}-5-oxopentanoate](/img/structure/B6013250.png)
methyl 5-{[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]amino}-5-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-{[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]amino}-5-oxopentanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biotechnology. This compound is commonly referred to as "MDMA" and is a derivative of the amino acid tryptophan.
Mechanism of Action
MDMA acts primarily on the serotonin system in the brain by increasing the release and blocking the reuptake of serotonin. This leads to an increase in serotonin levels, which is thought to be responsible for the drug's effects on mood and behavior.
Biochemical and Physiological Effects:
MDMA has been shown to increase heart rate and blood pressure, as well as body temperature. It can also cause dehydration and electrolyte imbalances. In the brain, MDMA has been found to increase activity in certain areas, such as the amygdala, which is involved in emotional processing.
Advantages and Limitations for Lab Experiments
MDMA has several advantages as a research tool, including its ability to induce a specific set of effects that can be studied in a controlled environment. However, there are also limitations to its use, such as the potential for adverse effects on study participants and the need for careful dosing and monitoring.
Future Directions
There are several areas of research that are currently being explored with regards to MDMA. One area of interest is its potential use in the treatment of addiction, particularly to substances such as alcohol and opioids. Another area of research is focused on the neural mechanisms underlying the drug's effects, with the goal of developing more targeted therapies. Additionally, there is ongoing research into the long-term effects of MDMA use and its potential for abuse.
Synthesis Methods
MDMA can be synthesized through a multi-step process that involves the condensation of tryptophan with other reagents. The final product is obtained through a series of purification steps. Although the synthesis method is complex, it has been optimized to yield a high purity product.
Scientific Research Applications
MDMA has been extensively studied for its potential therapeutic applications in the treatment of various mental health disorders such as post-traumatic stress disorder (PTSD) and depression. It has been found to have a positive effect on mood, empathy, and social behavior. MDMA is also being investigated for its potential use as a tool in psychotherapy.
properties
IUPAC Name |
methyl 5-[[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]amino]-5-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c1-15(2,3)10-17-9-11(8-13(17)19)16-12(18)6-5-7-14(20)21-4/h11H,5-10H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQDIGLMUJVEIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CC(CC1=O)NC(=O)CCCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-{[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]amino}-5-oxopentanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{[2-(3-chlorobenzoyl)hydrazino]sulfonyl}phenyl)acetamide](/img/structure/B6013174.png)
![N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B6013177.png)
![1-[cyclohexyl(methyl)amino]-3-{2-[(4-methoxy-1-piperidinyl)methyl]phenoxy}-2-propanol](/img/structure/B6013178.png)
![1-(diethylamino)-3-(5-{[(3-isoxazolylmethyl)(methyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6013193.png)

![1,1'-[(3-methylbenzyl)imino]di(2-propanol)](/img/structure/B6013213.png)
![2-(4-chlorophenyl)-7-(difluoromethyl)-9-methyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B6013216.png)

![2-{[5-[(2,4-difluorophenoxy)methyl]-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B6013226.png)
![4-fluoro-N-{2-[(2-fluorophenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B6013231.png)
![ethyl 2-(3-{3-[(4-methoxy-2-methylphenyl)amino]-3-oxopropyl}-1-piperidinyl)nicotinate](/img/structure/B6013243.png)
![2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-ylmethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B6013270.png)
![(8-methoxy-3,4-dihydro-2H-chromen-3-yl)[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]amine](/img/structure/B6013276.png)
![4-bromo-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6013284.png)